Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities, including sedative, hypnotic, and anti-inflammatory effects . The unique structure of this compound, which includes a benzoxepin ring fused with a benzoate ester, makes it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
The synthesis of Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Carbonyl Group: The carbonyl group is introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.
Coupling with Benzoate Ester: The final step involves coupling the benzoxepin derivative with ethyl benzoate under conditions that promote esterification, such as the use of acid catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzoxepin derivatives.
Medicine: Research is ongoing to investigate its anti-inflammatory and neuroprotective properties, making it a candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves interaction with specific molecular targets:
Central Nervous System: It acts on benzodiazepine receptors, modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to sedative and hypnotic effects.
Anti-inflammatory Pathways: The compound inhibits the activity of inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate can be compared with other benzoxepin derivatives:
Similar Compounds: Benzodiazepines, benzoxepin analogs, and other heterocyclic compounds with sedative and anti-inflammatory properties.
This detailed analysis highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C21H19NO4 |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO4/c1-3-25-21(24)17-6-4-5-7-18(17)22-20(23)16-10-11-26-19-12-14(2)8-9-15(19)13-16/h4-13H,3H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KMDUQVGRTCMTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.